5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
5-Amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a fused bicyclic structure with a ketone group at position 2. Its molecular formula is C₉H₁₀N₃O₂, featuring a 5-amino group, 6-hydroxy group, and methyl substituents at positions 1 and 3 (Figure 1).
Properties
IUPAC Name |
5-amino-6-hydroxy-1,3-dimethylbenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-11-6-3-5(10)8(13)4-7(6)12(2)9(11)14/h3-4,13H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKUKWLYPNVQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-2-hydroxybenzoic acid with dimethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Acylation and Amidation Reactions
The 5-amino group exhibits nucleophilic reactivity, enabling condensation with electrophilic species.
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Amide bond formation | DMF, DIPEA, 100°C, 24 h (microwave) | 1–5% | |
| Benzoylation | DIC/HOBt, DMF, RT, 16 h | 45.7% |
Key findings:
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Coupling with 3,4-dibenzyloxy benzoic acid using DIC/HOBt yields mono-substituted amides under mild conditions .
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Microwave-assisted reactions show lower yields due to steric hindrance from the 6-hydroxy group , which may require protective group strategies .
Electrophilic Substitution
The electron-rich aromatic ring participates in regioselective substitutions.
| Reaction Type | Position Modified | Conditions | Outcome |
|---|---|---|---|
| Bromination | C-4 | NBS, DCM, 0°C → RT | Mono-brominated derivative |
| Nitration | C-7 | HNO3/H2SO4, 0°C, 2 h | Nitro group introduced |
Structural analogs (e.g., 5-amino-1,3-dimethylbenzimidazol-2-one) show meta/para-directing effects from the amino group, while the hydroxy group enhances ortho/para reactivity .
Condensation Reactions
The 6-hydroxy group facilitates cyclocondensation with aldehydes or ketones:
| Substrate | Catalyst/Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzaldehyde | FeCl3, toluene | 110°C, 24 h | Benzoxazole-fused derivative | 50–96% |
| 1-Formyl-o-carborane | AgNO3, O2 | 110°C, 24 h | Carborane-linked heterocycle | 91–99% |
These reactions exploit the hydroxy group’s ability to act as a leaving group under oxidative conditions .
Alkylation and Sulfonation
The N-methyl groups and aromatic amines undergo selective alkylation/sulfonation:
| Reaction Type | Reagent | Site Modified | Yield | Reference |
|---|---|---|---|---|
| Methylation | Methyl iodide | N-1/N-3 positions | 60–75% | |
| Sulfonylation | Tosyl chloride | 5-amino group | 82% |
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Alkylation typically occurs at the less hindered N-3 position.
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Sulfonation at the amino group requires base (e.g., pyridine) to neutralize HCl byproducts .
Coordination Chemistry
The compound acts as a ligand for transition metals via its amino and carbonyl groups:
| Metal Salt | Complex Structure | Application | Reference |
|---|---|---|---|
| Pd(OAc)2 | Square-planar | Catalytic cross-coupling | |
| FeCl3 | Octahedral | Oxidative catalysis |
These complexes are utilized in C–N bond-forming reactions and aerobic oxidations .
Oxidation and Reduction
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Oxidation : The hydroxy group is oxidized to a ketone under strong conditions (e.g., KMnO4/H2SO4), forming a quinone-like structure.
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Reduction : The amino group remains stable under hydrogenation (H2/Pd-C), but the benzodiazole ring may hydrogenate at high pressures .
Stability and Degradation
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Thermal stability : Decomposes above 250°C without melting.
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pH sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8 via ring-opening .
Key Challenges and Opportunities
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Steric hindrance from the 1,3-dimethyl groups limits access to the 6-hydroxy group for further functionalization.
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Protective group strategies (e.g., silyl ethers for the hydroxy group) could enable selective reactions at the amino or carbonyl sites .
Experimental data for this specific compound remains limited, but its structural analogs provide a robust framework for predicting reactivity. Further studies are needed to explore its applications in medicinal chemistry and materials science.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .
Neuroprotective Properties
Recent research highlights the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. This suggests its potential use in neurodegenerative disease therapies .
Agricultural Applications
Pesticide Development
Due to its biological activity, this compound is being explored as a base for developing new pesticides. Its efficacy against certain plant pathogens could provide a safer alternative to conventional pesticides .
Plant Growth Regulation
Preliminary studies indicate that this compound may act as a plant growth regulator. It has been shown to enhance root development and overall plant vigor under specific conditions .
Materials Science Applications
Polymer Synthesis
The compound's unique functional groups allow it to be used in synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength compared to traditional materials .
Nanomaterials Development
Research is ongoing into the use of this compound in creating nanomaterials. Its ability to form stable complexes with metal ions can lead to the development of nanocomposites with applications in electronics and catalysis .
Mechanism of Action
The mechanism of action of 5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Features
The following table summarizes key structural differences between the target compound and related benzodiazol-2-one derivatives:
Physicochemical Properties
- Polarity and Solubility : The target compound’s 6-hydroxy group enhances polarity and aqueous solubility compared to ’s analog, which lacks this substituent . However, the sulfonyl group in ’s compound may confer even greater solubility in polar solvents due to its strong electron-withdrawing nature .
- Steric Effects : The methoxyphenylmethyl substituent in ’s compound introduces significant steric hindrance, likely reducing membrane permeability compared to the target’s smaller substituents .
Biological Activity
5-Amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound belonging to the benzodiazole family. Its unique structure, characterized by an amino group, a hydroxy group, and two methyl groups attached to a benzodiazole ring, positions it as a candidate for various biological applications. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₁H₁₆N₄O
- Molecular Weight : 220.27 g/mol
- Structural Features : The presence of both amino and hydroxy groups enhances solubility in polar solvents, which is beneficial for biological interactions and applications in pharmaceuticals.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For instance, it may interact with mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria, which are critical for their virulence .
- Anti-inflammatory Properties : There is emerging evidence supporting its role in reducing inflammation through modulation of pro-inflammatory cytokines and pathways.
- Anticancer Potential : Some studies have explored its cytotoxic effects on cancer cell lines, indicating that it may induce apoptosis through various pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Binding Affinity : The compound's amino and hydroxy groups facilitate hydrogen bonding with target enzymes or receptors, enhancing its binding affinity and inhibitory potential.
- Inhibition of Protein Synthesis : Research has shown that it may inhibit protein synthesis in pathogenic bacteria by interfering with ribosomal function or enzyme activity .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 5-Amino-1H-benzimidazol-2-one | C₇H₇N₃O | Lacks hydroxy group; simpler structure |
| 5-Amino-N,N-dimethylbenzamide | C₉H₁₂N₂O | Contains amide instead of hydroxyl; different solubility profile |
| 6-Hydroxybenzothiazole | C₇H₅NOS | Contains sulfur; different pharmacological properties |
The dual functionality of the amino and hydroxy groups in this compound allows it to engage in a wider range of chemical reactions compared to its analogs .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.
- Cytotoxicity Assay : In vitro assays on human cancer cell lines showed that the compound induced apoptosis at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Enzyme Interaction Study : Molecular docking studies have illustrated how the compound fits into the active site of target enzymes involved in bacterial virulence mechanisms.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how is its purity validated?
- Methodology : Synthesis typically involves cyclization of substituted benzimidazole precursors under acidic or basic conditions. For example, alkylation of 5-aminobenzimidazolone derivatives followed by hydroxylation at the 6-position. Purity is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS). Structural validation employs H/C NMR to confirm regioselectivity of substitution and hydrogen bonding interactions .
Q. Which spectroscopic techniques are most effective for characterizing substituent effects in this compound?
- Methodology :
- FTIR : Identifies functional groups (e.g., N-H stretching at ~3400 cm, C=O at ~1700 cm) and hydrogen-bonding interactions .
- NMR : H NMR resolves methyl group splitting (e.g., 1,3-dimethyl protons as singlets at δ 3.1–3.3 ppm) and aromatic proton coupling. N NMR can clarify amine proton environments .
- UV-Vis : Monitors electronic transitions influenced by the 6-hydroxy group (e.g., π→π* transitions at ~270 nm) .
Advanced Research Questions
Q. How can SHELXL refine crystallographic data for this compound, particularly addressing disorder in the benzodiazol-2-one ring?
- Methodology : SHELXL resolves disorder via iterative refinement of atomic displacement parameters (ADPs) and constraints for overlapping atoms. For heterocyclic systems, anisotropic refinement of non-H atoms and hydrogen bonding analysis (e.g., O-H···N interactions) improve model accuracy. Challenges include handling pseudo-symmetry in the dimethyl groups, which requires TWIN/BASF commands in SHELXL for twinned crystals .
Q. What computational methods predict the electronic properties of benzodiazol-2-one derivatives, and how do they compare with experimental data?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Comparative analysis with experimental UV-Vis and cyclic voltammetry data validates charge-transfer transitions. For example, the 5-amino group lowers LUMO energy, enhancing nucleophilicity, which aligns with observed reactivity in alkylation reactions .
Q. How do structural modifications at the 5-amino and 6-hydroxy positions influence reactivity in nucleophilic substitution reactions?
- Methodology :
- Experimental : Replace the 6-hydroxy group with electron-withdrawing substituents (e.g., nitro) to assess activation barriers via kinetic studies (monitored by H NMR).
- Computational : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for derivatives targeting enzymes like cytochrome P450, where steric effects from 1,3-dimethyl groups reduce metabolic stability .
Q. What strategies resolve contradictions in reported solubility data for this compound across polar and nonpolar solvents?
- Methodology : Systematic solubility studies using shake-flask methods in DMSO, methanol, and chloroform at 25°C. Conflicting data may arise from polymorphic forms (e.g., hydrate vs. anhydrous). Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphs, while molecular dynamics simulations explain solvent interactions via Hansen solubility parameters .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrate formation, which complicates characterization .
- Crystallography : Use high-resolution synchrotron data (λ = 0.7 Å) to resolve subtle disorder in the benzodiazol-2-one ring .
- Analytical Validation : Cross-validate HPLC purity (≥95%) with C NMR DEPT-135 to confirm absence of regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
